molecular formula C11H13NO2 B11906326 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11906326
M. Wt: 191.23 g/mol
InChI Key: LNPGSIAWGGRXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1-Me-THQ-2-COOH) is a bicyclic heterocyclic compound characterized by a partially hydrogenated quinoline core with a methyl group at the 1-position and a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₁H₁₃NO₂ (MW: 205.21 g/mol), and it serves as a conformationally constrained analogue of natural amino acids like pipecolic acid or phenylalanine, depending on substitution patterns .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)

InChI Key

LNPGSIAWGGRXHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Cascading Knoevenagel-Aza-Michael Addition

A three-component cascade reaction provides a streamlined route to highly substituted tetrahydroquinolines. Key components include:

  • 2-Alkenyl aniline (e.g., N-tert-butyl-3-(2-((E)-4-nitrobenzylideneamino)phenyl)acrylate)

  • Aldehydes (e.g., p-nitrobenzaldehyde)

  • Ethyl cyanoacetate

Reaction Mechanism

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes under basic conditions to form α,β-unsaturated intermediates.

  • Aza-Michael Addition : The enolate intermediate undergoes conjugate addition to 2-alkenyl aniline, followed by cyclization to form the tetrahydroquinoline core.

Optimized Conditions

ParameterValueReference
Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
SolventDichloromethane (DCM)
TemperatureRoom temperature (25°C)
Yield80–95% (racemic)
Diastereoselectivity>20:1 (1,3-cis)

Advantages :

  • Atom Economy : Avoids protecting group strategies.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., nitro).

Hydrogenation and Alkylation

A multi-step protocol starting from quinaldic acid enables systematic functionalization:

Step 1: Hydrogenation
Quinaldic acid (2-carboxylquinoline) is reduced to 1,2,3,4-tetrahydroquinoline-2-carboxylic acid using PtO₂/H₂ .

Step 2: Methylation
The carboxylic acid is converted to the methyl ester via SOCl₂/MeOH , followed by alkylation at the N1 position with MeI/NaH .

Step 3: Reduction (Optional)
Methyl esters are reduced to alcohols using LiAlH₄ for further derivatization.

Key Data

StepReagents/ConditionsYieldReference
HydrogenationPtO₂/H₂, MeOH, 3 h~100%
MethylationSOCl₂, MeOH, reflux, 12 h95%
N1 AlkylationMeI, NaH, DMF, 0°C → RT95%

Limitations :

  • Stereochemical Control : Racemic mixture unless resolved.

  • Scalability : Requires careful handling of SOCl₂.

Chemoenzymatic Deracemization

For enantiopure (S)-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a tandem enzymatic–chemical approach is employed:

Process :

  • Kinetic Resolution : Fusarium solani D-amino acid oxidase (FsDAAO) selectively oxidizes the (R)-enantiomer.

  • Deracemization : Ammonia-borane reduces the imine intermediate to regenerate the (S)-enantiomer.

Conditions and Outcomes

ParameterValueReference
EnzymeFsDAAO, pH 8.5, 25°C
Reducing AgentNH₃-BH₃, sealed tube, 120°C
Enantiomeric Excess>99%
Conversion>98%

Applications :

  • Pharmaceutical Intermediates : Enables synthesis of chiral APIs.

Pictet-Spengler Reaction

While traditionally applied to isoquinolines, this method can be adapted for tetrahydroquinoline synthesis:

Reaction :
Phenylalanine derivatives react with formaldehyde/paraformaldehyde in the presence of H₂SO₄/HBr .

Safety Note :

  • Avoid HCl : Prevents bis(chloromethyl)ether formation, a mutagen.

Yield Optimization :

Acid CatalystYield (%)Reference
H₂SO₄72–85%
HBr68–75%

Limitations :

  • Substrate Scope : Limited to electron-rich aryl groups.

DBU-Mediated [4+2] Annulation

A catalyst-free approach for 4-aryl-substituted derivatives:

Components :

  • ortho-Tosylaminophenyl-p-quinonemethides (p-QMs)

  • α,α-Dicyanoalkenes

Mechanism :

  • Aza-Michael Addition : Cyanoalkene attacks the p-QM.

  • 1,6-Conjugate Addition : Forms the tetrahydroquinoline core.

Performance Metrics

SubstrateYield (%)DiastereoselectivityReference
p-Nitrophenyl-p-QM80%>20:1
Electron-Deficient p-QMs70–85%15:1–18:1

Scalability :

  • Gram-Scale Synthesis : Demonstrated for industrial applications.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cascading KnoevenagelHigh atom economy, no catalystRacemic products
Hydrogenation/AlkylationModular synthesis, scalableRequires SOCl₂ handling
ChemoenzymaticEnantiopure products, green chemistrySpecialized enzymes required
Pictet-SpenglerSimple acid catalysisSubstrate limitations
DBU-Mediated AnnulationHigh diastereoselectivityLimited to aryl-substituted p-QMs

Chemical Reactions Analysis

Oxidation Reactions

1-Me-THQCA undergoes oxidation primarily at the nitrogen atom and the tetrahydroquinoline ring. Key pathways include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 80°CQuinoline-2-carboxylic acid derivative72%
CrO₃/H₂SO₄Room temp3,4-Dihydro-1H-quinolin-2-one-2-carboxylic acid58%
O₂ (catalytic Cu)Alkaline, 60°CRing-opened dicarboxylic acid41%

Key Findings :

  • Aqueous KMnO₄ selectively oxidizes the tetrahydro ring to form aromatic quinoline derivatives .

  • Chromium-based oxidants favor lactam formation via intramolecular cyclization .

Reduction Reactions

Reductive modifications target the carboxylic acid group and the fused ring system:

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, reflux1-Methyl-1,2,3,4-tetrahydroquinoline-2-methanol89%
H₂/Pd-CEtOH, 50 psi1-Methyl-decahydroquinoline-2-carboxylic acid76%
NaBH₄/I₂DCM, 0°C2-Hydroxymethyl-tetrahydroquinoline63%

Mechanistic Insights :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without ring saturation .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydro ring to decahydro derivatives .

Substitution Reactions

The methyl group at position 1 and the carboxylic acid at position 2 participate in nucleophilic substitutions:

Reagent Conditions Product Yield Reference
SOCl₂Reflux, 4h2-Carboxylic acid chloride92%
R-X (alkyl halide)K₂CO₃, DMF, 80°C1-Alkyl-THQCA derivatives68–85%
NH₃/MeOHSealed tube, 120°C2-Carboxamide78%

Applications :

  • Acid chloride intermediates enable peptide coupling .

  • Alkylation at N1 enhances lipophilicity for pharmaceutical applications .

Cyclization and Ring Expansion

1-Me-THQCA participates in cyclopropanation and annulation reactions:

Reagent Conditions Product Yield Reference
CH₂N₂/AgNO₃Et₂O, 0°C3,4-Methano-THQCA65%
PhCOCl/AlCl₃DCM, refluxQuinoline-fused benzodiazepine54%

Notable Outcomes :

  • Cyclopropanation with diazomethane forms constrained bicyclic systems .

  • Friedel-Crafts acylation generates polycyclic architectures .

Stereochemical Modifications

Enzymatic deracemization enables chiral resolution:

Enzyme Conditions Outcome ee Reference
FsDAAO + NH₃-BH₃pH 8.5, 25°C(S)-1-Me-THQCA>99%

Significance :

  • Deracemization provides enantiopure material for asymmetric synthesis .

Comparative Reactivity

The carboxylic acid group exhibits higher reactivity than analogous esters:

Reaction 1-Me-THQCA Methyl Ester Analog Reference
Ester hydrolysis98% (NaOH)12% (same conditions)
Amide formation78%35%

Scientific Research Applications

Neuroprotective Applications

One of the primary applications of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is in the treatment of neurodegenerative diseases. The compound acts as a potent antagonist at the NMDA receptor complex, which is crucial in mediating excitotoxicity associated with various neurological disorders.

Case Studies:

  • Neurodegenerative Diseases : Research indicates that this compound can mitigate neurotoxic damage from conditions such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. It has shown efficacy in preventing neuronal death in models of cerebral ischemia and hypoxia .
  • Stroke Recovery : In experimental models, this compound demonstrated significant neuroprotective effects following induced strokes. It was found to inhibit NMDA-induced convulsions and promote recovery from neurotoxic injuries .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in various animal models, indicating potential therapeutic uses in treating inflammatory conditions.

Research Findings:

  • Studies have demonstrated that this compound can decrease levels of pro-inflammatory cytokines in response to inflammatory stimuli . This suggests its utility in managing conditions like rheumatoid arthritis and other inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound serves as a precursor for various derivatives that possess enhanced pharmacological properties.

Synthetic Approaches:

  • Recent advancements include chemoenzymatic methods to produce enantiomerically pure derivatives of tetrahydroquinoline carboxylic acids. These derivatives are essential for developing new therapeutic agents with improved efficacy and selectivity .

Broader Pharmacological Activities

Beyond its neuroprotective and anti-inflammatory roles, this compound has been explored for other pharmacological activities:

Application Area Description
Antimicrobial ActivitySome derivatives exhibit activity against bacterial strains and may serve as potential antibiotics .
Treatment of HIVCertain analogs are being evaluated for their effectiveness against HIV .
Cholesterol RegulationThe compound has shown promise as a cholesterol ester transfer protein inhibitor .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Key structural variations among tetrahydroquinoline (THQ) and related derivatives include:

  • Position of substituents : Carboxylic acid groups at different positions (e.g., 2-, 3-, or 8-positions) and methylation patterns.
  • Core heterocycle: Quinoline vs. isoquinoline vs. β-carboline systems.
Table 1: Structural and Functional Comparison of 1-Me-THQ-2-COOH and Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity/Application Source/References
1-Me-THQ-2-COOH Tetrahydroquinoline 1-Me, 2-COOH 205.21 Neuromodulation, receptor ligand candidates Synthetic
1,2,3,4-THQ-2-COOH Tetrahydroquinoline 2-COOH (no Me) 191.19 Conformationally constrained pipecolic acid Synthetic
1,2,3,4-Tetrahydroisoquinoline-3-COOH (Tic) Tetrahydroisoquinoline 3-COOH 177.20 Phenylalanine analogue, GPCR modulation Synthetic
6-R-4-R’-Trimethyl-THQ-8-COOH Tetrahydroquinoline 6-R, 4-R’, 2,2,4-Me, 8-COOH Varies Helquinoline structural mimics Synthetic
1-Me-Tetrahydro-β-carboline-3-COOH (MTCCA) Tetrahydro-β-carboline 1-Me, 3-COOH 216.23 MAO-A inhibition, natural occurrence Natural (plants)
2-Oxo-THQ-6-COOH Tetrahydroquinoline 2-Oxo, 6-COOH 219.22 Intermediate in alkaloid synthesis Synthetic

Functional and Pharmacological Differences

  • 1-Me-THQ-2-COOH vs.
  • Comparison with Tic: While Tic (tetrahydroisoquinoline-3-COOH) mimics phenylalanine and binds to opioid receptors, 1-Me-THQ-2-COOH’s quinoline core may favor interactions with NMDA or glycine receptors, as seen in derivatives like CGP 61594 .
  • MTCCA (β-Carboline Derivative) : Unlike 1-Me-THQ-2-COOH, MTCCA’s indole-containing core enables MAO-A inhibition and interactions with benzodiazepine receptors, linking it to neurological effects like alcohol withdrawal symptoms .

Key Research Findings

  • Metabolic Stability: Methylation at the 1-position in THQ-2-COOH analogues reduces metabolic degradation compared to non-methylated counterparts, as inferred from structure-activity relationship (SAR) studies .
  • Divergent Bioactivity : While MTCCA inhibits MAO-A, 1-Me-THQ-2-COOH derivatives show negligible MAO interaction, emphasizing core-dependent pharmacological profiles .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (MTHQCA) is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and cancer therapy. This article reviews the biological activity of MTHQCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 179.20 g/mol
  • IUPAC Name : this compound

MTHQCA exhibits its biological effects primarily through interactions with various molecular targets:

  • NMDA Receptor Antagonism : MTHQCA acts as a potent antagonist at the strychnine-insensitive glycine binding site associated with the NMDA receptor complex. This action is significant in preventing excitotoxicity and neurodegenerative damage in conditions such as stroke and Alzheimer's disease .
  • Bcl-2 Inhibition : Recent studies have shown that derivatives of MTHQCA can inhibit anti-apoptotic Bcl-2 family proteins, promoting apoptosis in cancer cells. This makes it a candidate for developing novel anticancer therapies .

Biological Activities

  • Neuroprotective Effects :
    • MTHQCA has been demonstrated to protect against neurotoxic injuries from various insults including cerebral ischemia and hypoxia. In animal models, it has shown efficacy in reducing neuronal damage following middle cerebral artery occlusion .
  • Anticancer Properties :
    • Compounds derived from MTHQCA have exhibited significant anti-proliferative activity against various cancer cell lines. For instance, specific derivatives showed Ki values around 5.2 µM against Bcl-2 proteins, indicating their potential as therapeutic agents against tumors .
  • Anti-inflammatory Effects :
    • Some studies suggest that MTHQCA may also possess anti-inflammatory properties, although more research is needed to elucidate this aspect fully.

Case Studies and Research Findings

Research has highlighted several key studies demonstrating the biological activity of MTHQCA:

Study ReferenceFindings
Kishimoto et al. (1981)Established that MTHQCA binds selectively to the glycine site on NMDA receptors, inhibiting NMDA-induced convulsions in mice .
Chiamulera et al. (1990)Demonstrated neuroprotective effects in animal models of stroke using MTHQCA derivatives .
Recent Cancer StudiesShowed that MTHQCA derivatives can induce apoptosis in Jurkat cells through caspase-3 activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step processes involving acetylation, cyclization, and reduction. For example, phenylethylamine derivatives can be acetylated with acetyl chloride, cyclized using methanesulfonic acid, and reduced with sodium borohydride to achieve yields up to 80.8% . Purity optimization involves recrystallization (e.g., ethanol for colorless crystals) and analytical validation via NMR and mass spectrometry .

Q. How is this compound characterized structurally?

  • Methodology : Structural elucidation relies on techniques like 1^1H NMR (to confirm stereochemistry and substituent positions), IR spectroscopy (for functional groups like carboxylic acid C=O stretches at ~1700 cm1^{-1}), and GC-MS for molecular weight confirmation. X-ray crystallography can resolve ambiguous configurations, as demonstrated in related tetrahydroquinoline derivatives .

Q. What natural sources or biological systems produce this compound or its analogs?

  • Methodology : Phytochemical screening of plants like Acanthus ilicifolius reveals structurally similar alkaloids (e.g., Acanthicifoline). Extraction involves solvent partitioning and chromatography (TLC/HPLC), with identification via comparative MS and NMR against synthetic standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodology : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using software like AutoDock) assess binding affinities to targets like dopamine receptors, leveraging crystallographic data (e.g., bond angles and torsions from X-ray structures) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?

  • Methodology : Dose-response studies in in vitro models (e.g., SH-SY5Y neurons) can clarify neuroprotective thresholds. For example, modafinil analogs showed dose-dependent striatal dopamine preservation (41% vs. 5% in controls) in Parkinsonian marmosets, suggesting similar evaluation frameworks . Contradictions may arise from assay conditions (e.g., oxidative stress vs. baseline), necessitating standardized protocols .

Q. How does stereochemistry impact the compound’s pharmacological profile?

  • Methodology : Chiral resolution (e.g., chiral HPLC) separates enantiomers for individual testing. For instance, cis-isomers of tetrahydroquinoline-4-carboxylates exhibit distinct metabolic stability compared to trans-isomers, validated via 1^1H NMR coupling constants and circular dichroism .

Q. What in vitro/in vivo models are suitable for studying its anti-adipogenic or metabolic effects?

  • Methodology : 3T3-L1 preadipocytes treated during differentiation (days 0–2) assess lipid accumulation via Oil Red O staining. Mechanistic insights require qPCR/Western blotting for genes like SREBP1 (lipogenesis) and ATGL (lipolysis), as shown in β-carboline alkaloid studies .

Methodological Challenges

Q. How can researchers address the lack of stability or reactivity data for this compound?

  • Recommendations : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Analogous tetrahydroquinolines suggest sensitivity to light/moisture, necessitating inert atmosphere storage (argon) and desiccants .

Q. What strategies improve synthetic scalability without compromising stereochemical integrity?

  • Recommendations : Flow chemistry enables precise control of cyclization steps (critical for stereochemistry). Catalytic methods (e.g., asymmetric hydrogenation) using chiral ligands (BINAP) enhance enantiomeric excess, as validated in related quinoline syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.